Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18745677
InChI: InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)14-16-28-18-19-29-17-15-26(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13H,14-21H2,1-3H3
SMILES:
Molecular Formula: C25H35NO4
Molecular Weight: 413.5 g/mol

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC18745677

Molecular Formula: C25H35NO4

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C25H35NO4
Molecular Weight 413.5 g/mol
IUPAC Name tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)14-16-28-18-19-29-17-15-26(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13H,14-21H2,1-3H3
Standard InChI Key IZNPJUIPYBOAML-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate, reflects its three primary structural components:

  • A tert-butyl ester (1,1-dimethylethyl) group at the carboxyl terminus.

  • A propanoic acid backbone substituted at the third carbon.

  • A polyether-dibenzylamine chain consisting of two ethoxy units and a bis(phenylmethyl)amino group .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1629676-61-4
Molecular FormulaC25H35NO4
Molecular Weight413.55 g/mol
IUPAC Nametert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate
SMILESCC(C)(C)OC(=O)CCOCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Structural Analysis

The molecule’s architecture combines hydrophobic (tert-butyl, benzyl) and hydrophilic (ether, ester) regions, conferring amphiphilic properties. The dibenzylamine group introduces potential coordination sites for metal ions, while the ether linkages enhance conformational flexibility. The tert-butyl ester acts as a sterically hindered protecting group, commonly employed to stabilize carboxylic acids during synthetic sequences.

Synthesis and Reaction Mechanisms

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Nucleophilic substitution2-(Dibenzylamino)ethanol, K2CO3, DMF
2Etherification2-Chloroethanol, NaH, THF
3EsterificationBoc anhydride, DMAP, CH2Cl2

Mechanistic Considerations

  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. The bulky tert-butyl group slows hydrolysis compared to methyl or ethyl esters .

  • Dibenzylamine Reactivity: The amine may participate in alkylation or act as a ligand in metal-catalyzed reactions. Hydrogenolysis of the benzyl groups could yield a primary amine.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2). Limited water solubility due to hydrophobic tert-butyl and benzyl groups.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. The ether linkages resist oxidation under mild conditions .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1730 cm⁻¹ (ester), ν(N-H) ≈ 3300 cm⁻¹ (amine), and ν(C-O-C) ≈ 1100 cm⁻¹ (ether).

  • NMR: ¹H NMR would show tert-butyl singlet (δ 1.4 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and ether/amine protons (δ 3.5–4.0 ppm).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s tert-butyl ester and dibenzylamine groups make it a candidate for:

  • Prodrug Synthesis: Esterase-mediated hydrolysis releases bioactive carboxylic acids.

  • Peptide Modification: Incorporation into peptide backbones to enhance bioavailability .

Catalysis and Ligand Design

The dibenzylamine moiety can coordinate transition metals (e.g., Pd, Cu), potentially serving as a ligand in cross-coupling reactions or asymmetric catalysis.

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
StorageCool, dry, inert atmosphere
DisposalIncineration or licensed waste facility

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